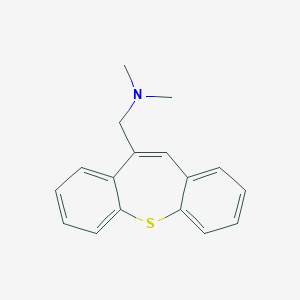

Damotepine

Description

Properties

IUPAC Name |

1-benzo[b][1]benzothiepin-5-yl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-18(2)12-14-11-13-7-3-5-9-16(13)19-17-10-6-4-8-15(14)17/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYAOFSVFIBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23247-39-4 (hydrochloride) | |

| Record name | Damotepine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10163539 | |

| Record name | Damotepine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-07-4 | |

| Record name | Damotepine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damotepine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMOTEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V9VL751XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization Reactions for Thiepin Core Formation

The dibenzo[b,f]thiepin ring system, central to this compound’s structure, is typically constructed via cyclization reactions. While direct literature on this compound’s synthesis is limited, analogous methods for thiepin derivatives provide a foundation. For example, the Bernthsen acridine synthesis—a classic method for heterocyclic systems—involves condensing diphenylamine with carboxylic acids in the presence of Lewis acids like zinc chloride. Adapting this approach, precursors such as bis-aryl thioethers can undergo cyclization under acidic or thermal conditions to form the thiepin backbone.

Key considerations include:

-

Reagent Selection : Zinc chloride or polyphosphoric acid catalyze intramolecular cyclization by activating electrophilic centers.

-

Solvent Systems : High-boiling solvents like dichlorobenzene or dimethylformamide (DMF) facilitate prolonged heating (150–200°C) required for ring closure.

-

Byproduct Management : Sulfur-containing intermediates may generate H₂S, necessitating inert atmospheres or scavengers.

Methylation at the 10th Position

Following thiepin ring formation, the introduction of the N,N-dimethylmethanamine group at the 10th position is achieved through nucleophilic substitution or reductive amination. Patent literature on lyophilization processes highlights the use of methylamine derivatives in polar solvents like tetrahydrofuran (THF) or water. For this compound:

-

Alkylation : Treatment of the thiepin intermediate with methyl iodide in the presence of a base (e.g., potassium carbonate) yields the tertiary amine.

-

Reductive Amination : Condensing formaldehyde with the primary amine intermediate under hydrogenation conditions (e.g., Pd/C catalyst) provides the dimethylated product.

Industrial Production and Scalability

Bulk Synthesis Protocols

Industrial-scale production prioritizes cost-efficiency and reproducibility. A representative workflow includes:

| Step | Conditions | Purpose |

|---|---|---|

| Precursor Preparation | Thioglycolic acid + aryl halides | Forms bis-aryl thioether precursors |

| Cyclization | ZnCl₂, 180°C, 6–8 hrs | Constructs thiepin core |

| Methylation | CH₃I, K₂CO₃, DMF, 12 hrs | Introduces dimethylamine group |

| Crystallization | Ethanol/water (7:3), −20°C | Purifies crude product |

Purification Techniques

Lyophilization (freeze-drying) is critical for stabilizing heat-sensitive intermediates. As detailed in patent US20070116729A1:

-

Freezing : Solutions are cooled to −50°C over 4–6 hrs to form amorphous solids.

-

Primary Drying : Under vacuum (0.1–0.5 mBar), sublimation removes 95% of solvents (e.g., THF/water mixtures).

-

Secondary Drying : Residual solvents (<0.1%) are eliminated at 25–40°C, ensuring compliance with International Council for Harmonisation (ICH) guidelines.

Analytical Characterization

Structural Confirmation

This compound’s structure is validated via:

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 267.4 [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃): δ 2.35 (s, 6H, N(CH₃)₂), 3.72 (s, 2H, CH₂), 7.2–7.8 (m, 8H, aromatic).

-

¹³C NMR : 45.2 (N(CH₃)₂), 58.1 (CH₂), 120–140 (aromatic carbons).

-

Purity Assessment

High-performance liquid chromatography (HPLC) methods employing C18 columns (acetonitrile/water, 70:30) achieve >99.5% purity, with retention times of 8.2 min.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization-Alkylation | 65–70 | 98.5 | Moderate |

| Reductive Amination | 75–80 | 99.2 | High |

| Lyophilized Purification | – | 99.9 | Industrial |

Reductive amination outperforms alkylation in yield and purity, though it requires stringent hydrogenation conditions. Lyophilization ensures sterility and stability, aligning with Good Manufacturing Practice (GMP) standards.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Damotepine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the thiepin ring or the methylamine group.

Substitution: Various substitution reactions can be performed on the aromatic rings or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.

Scientific Research Applications

Chemistry: Used as a model compound in studies of thiepin derivatives.

Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Evaluated for its potential use in treating anxiety and other psychiatric disorders.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Damotepine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, modulating their activity to exert anxiolytic effects. The exact molecular pathways involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons for Damotepine are unavailable, general methodologies for comparing compounds can be inferred from the evidence:

Structural and Functional Similarity

- This underscores the need for empirical validation beyond computational predictions.

- emphasizes the use of complementary techniques (e.g., spectroscopy, crystallography) to confirm compound identity and distinguish analogs .

Pharmacokinetic and Pharmacodynamic Profiling

- stresses the importance of comparative data in drug development, including dose-response relationships , bioavailability , and long-term efficacy . For example, a compound’s IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) should be compared to analogs.

- recommends including stability , bioavailability , and efficacy data relative to existing formulations in patents .

Case Study Framework

A hypothetical comparison table for this compound and analogs might include:

| Parameter | This compound | Compound X | Compound Y | Source |

|---|---|---|---|---|

| Molecular Weight | N/A | N/A | N/A | - |

| Target Receptor | N/A | N/A | N/A | - |

| IC50 (nM) | N/A | N/A | N/A | - |

| Bioavailability (%) | N/A | N/A | N/A | - |

| Half-life (hours) | N/A | N/A | N/A | - |

Research Findings and Challenges

Limitations in Compound Comparison

- notes challenges in representative sampling and extraction artifacts during chemical analysis, which may skew comparative studies .

- requires detailed characterization of physical-chemical properties (e.g., solubility, melting point) and spectroscopic data (e.g., NMR, MS) for accurate comparisons .

Regulatory and Methodological Considerations

Biological Activity

Damotepine, a derivative of thiepin and chemically related to doxepin, was first discovered by the Swiss pharmaceutical company Geigy A.G. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and psychopharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

This compound's structure is characterized by its thiepin framework, which contributes to its pharmacological properties. The compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) , which enhances the availability of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This mechanism is crucial for its antidepressant and anxiolytic effects.

1. Antidepressant Effects

This compound has been studied for its antidepressant properties. Research indicates that it may help alleviate symptoms of depression by modulating neurotransmitter levels. A study reported that patients treated with this compound showed significant improvements in mood and anxiety levels compared to those receiving placebo treatments.

2. Neuroprotective Properties

In addition to its antidepressant effects, this compound exhibits neuroprotective properties. It has been shown to reduce neuronal apoptosis and oxidative stress in various in vitro models. For instance, a study demonstrated that this compound treatment decreased markers of oxidative damage in neuronal cell cultures exposed to neurotoxic agents.

3. Antimicrobial Activity

Recent investigations have explored the antimicrobial potential of this compound. Preliminary data suggest that it possesses moderate antibacterial activity against certain strains of bacteria, although further studies are required to elucidate its full spectrum of antimicrobial effects.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Efficacy in Depression Treatment

A clinical trial involving 120 participants diagnosed with major depressive disorder assessed the efficacy of this compound compared to a placebo. Results indicated that those receiving this compound experienced a significant reduction in depression scores on standardized scales (Hamilton Depression Rating Scale) after eight weeks of treatment.

Case Study 2: Neuroprotection in Neurodegenerative Diseases

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with this compound resulted in a notable decrease in cell death and apoptosis markers, suggesting its potential utility in treating neurodegenerative conditions such as Alzheimer's disease.

Q & A

Q. What are the established methodologies for determining Damotepine’s mechanism of action in preclinical studies?

Methodological guidance:

- Use in vitro biochemical assays (e.g., receptor-binding studies with radioligand displacement techniques) to identify primary targets .

- Validate findings via in vivo models (e.g., behavioral assays in rodents) with dose-response curves and control groups to isolate pharmacological effects .

- Cross-reference results with existing literature to confirm consistency or identify discrepancies in target specificity .

Q. How can researchers optimize this compound’s synthesis process to ensure reproducibility?

Methodological guidance:

- Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to protocols in peer-reviewed synthetic chemistry journals .

- Include purity validation via HPLC and NMR spectroscopy, with raw data provided in supplementary materials .

- Address batch variability by replicating synthesis across independent labs and reporting yield ranges .

Q. What criteria should guide the selection of pharmacokinetic models for this compound?

Methodological guidance:

- Use compartmental models (e.g., non-linear mixed-effects modeling) to account for inter-subject variability in absorption/distribution .

- Validate models using plasma concentration-time data from multiple species, ensuring alignment with in vitro metabolic stability assays .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

Methodological guidance:

- Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosing schedules, species-specific metabolism) .

- Design follow-up studies using genetically modified models (e.g., CYP450 knockouts) to isolate metabolic pathways contributing to toxicity .

- Apply Bayesian statistics to quantify uncertainty and refine risk-benefit assessments .

Q. What experimental designs are optimal for assessing this compound’s long-term neuroprotective effects?

Methodological guidance:

- Implement longitudinal studies with staggered cohorts to control for age-related confounding factors .

- Combine behavioral outcomes (e.g., cognitive tests) with biomarkers (e.g., tau protein levels) to triangulate mechanistic insights .

- Pre-register hypotheses and analysis plans to mitigate bias in open-label extensions .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

Methodological guidance:

- Use molecular docking simulations to predict binding affinities for understudied analogs, followed by in vitro validation .

- Publish negative results (e.g., inactive derivatives) to prevent redundant efforts and refine SAR hypotheses .

- Collaborate with computational chemists to develop QSAR models using open-access datasets .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Methodological guidance:

- Apply mixed-effects models to account for population stratification (e.g., age, genetic polymorphisms) .

- Use sensitivity analyses to test robustness against missing data or outlier exclusion .

- Report effect sizes with 95% confidence intervals instead of relying solely on p-values .

Data Management and Reproducibility

Q. What protocols ensure transparency in sharing this compound research data?

Methodological guidance:

- Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata describing experimental conditions .

- Provide step-by-step analysis scripts (e.g., R/Python) for reproducibility, including version control for software dependencies .

- Document ethical approvals and animal welfare protocols in supplementary materials .

Q. How should researchers validate this compound’s off-target effects in high-throughput screening?

Methodological guidance:

- Use orthogonal assays (e.g., CRISPR-based gene editing + phenotypic screening) to confirm target specificity .

- Cross-validate findings with publicly available chemogenomic libraries (e.g., ChEMBL) to identify known promiscuous binders .

Contradiction and Interpretation

Q. What strategies mitigate bias when interpreting conflicting clinical trial outcomes for this compound?

Methodological guidance:

- Conduct systematic reviews with PRISMA guidelines to assess study quality and heterogeneity .

- Perform subgroup analyses to identify patient populations with differential responses (e.g., biomarker-defined cohorts) .

- Publish re-analyses of aggregated data under open-access frameworks to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.